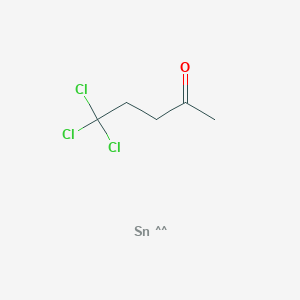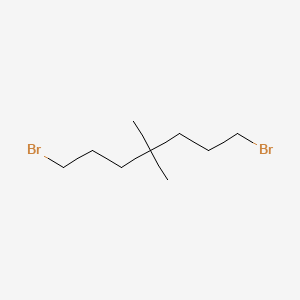![molecular formula C21H18N6O12S3 B14642016 1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane CAS No. 56221-21-7](/img/structure/B14642016.png)
1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane is a chemical compound known for its unique structure and properties It belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane typically involves the reaction of cyanuric chloride with 3-nitrobenzenesulfonyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the cyanuric chloride are replaced by the nitrophenylsulfonyl groups. The reaction conditions usually involve the use of an organic solvent such as dichloromethane or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the nitrophenylsulfonyl groups are replaced by other nucleophiles.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in organic solvents at room temperature or slightly elevated temperatures.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride. The reactions are usually carried out in an inert atmosphere at room temperature or slightly elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or chromium trioxide.
Major Products
Nucleophilic Substitution: The major products are the substituted triazinanes with different functional groups replacing the nitrophenylsulfonyl groups.
Reduction: The major products are the amino derivatives of the compound.
Oxidation: The major products are the sulfonic acid derivatives of the compound.
Applications De Recherche Scientifique
1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition or modulation of their activity. The nitrophenylsulfonyl groups can also participate in redox reactions, affecting the oxidative state of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine: A simpler triazine compound without the nitrophenylsulfonyl groups.
2,4,6-Trisubstituted-1,3,5-Triazines: Compounds with different substituents on the triazine ring.
Hexamethylmelamine: A triazine derivative with antitumor properties.
Uniqueness
1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane is unique due to its highly functionalized structure, which provides multiple reactive sites for chemical modifications. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications .
Propriétés
Numéro CAS |
56221-21-7 |
|---|---|
Formule moléculaire |
C21H18N6O12S3 |
Poids moléculaire |
642.6 g/mol |
Nom IUPAC |
1,3,5-tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane |
InChI |
InChI=1S/C21H18N6O12S3/c28-25(29)16-4-1-7-19(10-16)40(34,35)22-13-23(41(36,37)20-8-2-5-17(11-20)26(30)31)15-24(14-22)42(38,39)21-9-3-6-18(12-21)27(32)33/h1-12H,13-15H2 |
Clé InChI |
RBDCFOKYFLTEPC-UHFFFAOYSA-N |
SMILES canonique |
C1N(CN(CN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


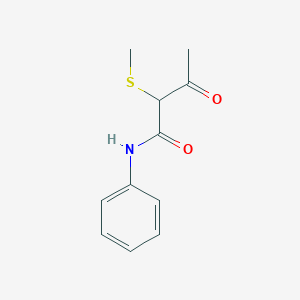
![3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14641945.png)
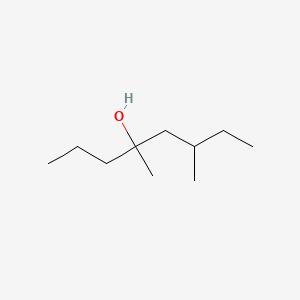
![Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B14641950.png)
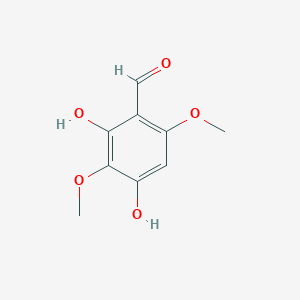
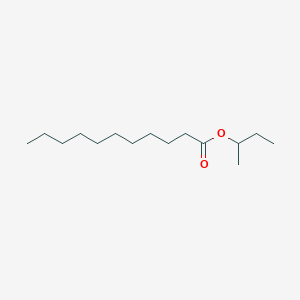
![N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14641967.png)
![7,8-Dimethylpyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B14641971.png)

![[4-(Dodecyloxy)phenoxy]acetic acid](/img/structure/B14642002.png)
